molecular formula C13H27ClN2O2 B571844 (R)-1-Boc-2-isobutylpiperazine hydrochloride CAS No. 1217482-29-5

(R)-1-Boc-2-isobutylpiperazine hydrochloride

Cat. No.: B571844
CAS No.: 1217482-29-5
M. Wt: 278.821
InChI Key: RQWJCFZPHVSVNK-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Boc-2-isobutylpiperazine hydrochloride (Boc-IPH) is a chiral, organic compound with a molecular weight of 255.6 g/mol. It is a derivative of the piperazine family and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Boc-IPH is a key intermediate in the synthesis of various compounds, including drugs and other organic compounds, as it can be easily modified to form various derivatives. Additionally, Boc-IPH can be used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Selective O-acylation and Cyclo[Asp-Ser] Diketopiperazines Synthesis

The compound plays a significant role in the selective O-acylation of unprotected N-benzylserine methyl ester, facilitating the synthesis of diastereomeric cyclo[Asp-N-Bn-Ser] diketopiperazines. This process underscores the unexpected preference for O-acylation over the formation of tertiary amide, showcasing the compound's utility in complex organic syntheses (Marchini et al., 2010).

Synthesis of Veliparib, a Poly(ADP-ribose) Polymerase Inhibitor

In a detailed study, (R)-Boc-2-methylproline, closely related to the subject compound, was synthesized with excellent stereochemical control, demonstrating the compound's critical role in the multistep synthesis of veliparib, an important cancer treatment drug. This highlights the compound's importance in the development of therapeutic agents (Kolaczkowski et al., 2019).

High-throughput Organic Synthesis of Peptide β-turn Mimetics

The compound has been utilized in the high-throughput organic synthesis of bicyclic diketopiperazines, β-turn mimetics, starting from Merrifield resin-bound piperazine-2-carboxylic acid. This application underscores its role in the rapid synthesis of peptide mimetics for potential therapeutic applications (Gołębiowski et al., 2000).

Spiropentane Mimics of Nucleosides Synthesis

In the synthesis of spirocyclic analogues of 2'-deoxyadenosine and 2'-deoxyguanosine, the compound aids in creating complex molecules with potential biological activities, illustrating its versatility in organic synthesis and drug discovery (Guan et al., 2000).

Properties

IUPAC Name

tert-butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWJCFZPHVSVNK-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662475
Record name tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217482-29-5
Record name tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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